1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea
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Overview
Description
1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is a synthetic organic compound that features a butoxyphenyl group, a furan ring, and a hydroxypropyl urea moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea typically involves the following steps:
Formation of the Butoxyphenyl Intermediate: This can be achieved by reacting 4-butoxyaniline with an appropriate reagent to introduce the phenyl group.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.
Formation of the Hydroxypropyl Urea Moiety: This step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring and hydroxypropyl group can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea: Similar structure with a methoxy group instead of a butoxy group.
1-(4-Ethoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea: Similar structure with an ethoxy group.
1-(4-Propoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea: Similar structure with a propoxy group.
Uniqueness
1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[3-(furan-2-yl)-3-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-3-12-23-15-8-6-14(7-9-15)20-18(22)19-11-10-16(21)17-5-4-13-24-17/h4-9,13,16,21H,2-3,10-12H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVKIPBSDLUAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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